molecular formula C17H17NO2 B2489377 4-(4-Methoxyanilino)-3-phenyl-3-buten-2-one CAS No. 1164560-22-8

4-(4-Methoxyanilino)-3-phenyl-3-buten-2-one

Cat. No.: B2489377
CAS No.: 1164560-22-8
M. Wt: 267.328
InChI Key: IWFAYYOSQNBDSP-ATVHPVEESA-N
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Description

4-(4-Methoxyanilino)-3-phenyl-3-buten-2-one is an organic compound that belongs to the class of anilines and enones It is characterized by the presence of a methoxy group attached to the aniline ring and a phenyl group attached to the butenone structure

Scientific Research Applications

4-(4-Methoxyanilino)-3-phenyl-3-buten-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other materials

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and usage. For instance, p-Anisidine is considered hazardous and can cause cancer and damage to organs through prolonged or repeated exposure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyanilino)-3-phenyl-3-buten-2-one typically involves the reaction of 4-methoxyaniline with a suitable ketone under acidic or basic conditions. One common method is the condensation reaction between 4-methoxyaniline and acetophenone in the presence of an acid catalyst, such as hydrochloric acid, to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyanilino)-3-phenyl-3-buten-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the enone structure to a saturated ketone.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Saturated ketones and alcohols.

    Substitution: Halogenated anilines and other substituted derivatives.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyanilino)-3-phenyl-3-buten-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • Quinazolinone derivatives

Uniqueness

4-(4-Methoxyanilino)-3-phenyl-3-buten-2-one is unique due to its specific structural features, such as the methoxy group on the aniline ring and the phenyl group on the butenone structure.

Properties

IUPAC Name

(E)-4-(4-methoxyanilino)-3-phenylbut-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-13(19)17(14-6-4-3-5-7-14)12-18-15-8-10-16(20-2)11-9-15/h3-12,18H,1-2H3/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWFAYYOSQNBDSP-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=CNC1=CC=C(C=C1)OC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C(=C/NC1=CC=C(C=C1)OC)/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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